molecular formula C9H8O3 B1336237 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one CAS No. 21861-32-5

6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Cat. No. B1336237
CAS RN: 21861-32-5
M. Wt: 164.16 g/mol
InChI Key: JANZWCJQQFVOPT-UHFFFAOYSA-N
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Description

6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, commonly referred to as HMBO, is an organic compound with a wide range of applications in the sciences. HMBO is a highly versatile compound, and is used in various scientific fields such as organic chemistry, biochemistry, and pharmacology. Its unique properties make it a valuable tool for research and experimentation, as it can be used to synthesize a variety of compounds and substances.

Scientific Research Applications

Electrochemical Synthesis and Oxidation Mechanisms

  • Electrochemical Study : The electrochemical oxidation of certain acids in the presence of nucleophiles such as 4-hydroxy-1-methyl-2(1H)-quinolone leads to the formation of benzofuran derivatives. This study contributes to understanding the electrochemical synthesis and oxidation mechanisms of related compounds (Moghaddam et al., 2006).

Antitumor and Antimicrobial Applications

  • Marine Fungal Derivatives : New compounds derived from marine endophytic fungi show moderate antitumor and antimicrobial activities. This includes derivatives of benzofuran, highlighting their potential in therapeutic applications (Xia et al., 2011).

Antiproliferative Activity

  • Neolignans from Traditional Medicine : Certain neolignans isolated from traditional Chinese medicine show significant antiproliferative activity on human cancer cell lines. This includes benzofuran derivatives which indicate potential as cancer therapeutics (Ma et al., 2017).

Synthesis of Novel Derivatives

  • Synthesis and Rearrangement : Research on the synthesis of tetrahydrofurobenzofurans and related compounds from benzofuran derivatives has shown potential in creating new chemical entities with various applications (Luo et al., 2005).

Receptor-Binding Studies

  • Estrogen Receptor Affinity : The study of new benzofurans from Onobrychis ebenoides revealed their affinity for the estrogen receptor, which could have implications in hormone-related therapies (Halabalaki et al., 2000).

Acetylcholinesterase Inhibitory Activity

  • Enzyme Inhibition : Specific carbamates of phenols derived from benzofuran have shown notable inhibitory activities against human acetylcholinesterase, suggesting their use in treating diseases like Alzheimer's (Luo et al., 2005).

Antitumor Agent Development

  • Tubulin Polymerization Inhibition : Dihydrobenzofuran lignans, which are structurally related, have been studied for their potential as antitumor agents. They inhibit tubulin polymerization, indicating a new pathway for cancer treatment development (Pieters et al., 1999).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-hydroxy-4-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-5-2-6(10)3-8-9(5)7(11)4-12-8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANZWCJQQFVOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429061
Record name 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21861-32-5
Record name 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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